molecular formula C7H10F3N B13204744 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13204744
M. Wt: 165.16 g/mol
InChI Key: HJDDATOQDHWPAH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-azabicyclo[320]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane can be achieved through several routes. One common method involves the cycloaddition reaction of suitable precursors under specific conditions. For instance, the [2+2] cycloaddition of electron-deficient alkenes can be catalyzed by visible light-mediated energy transfer . Another approach involves the use of palladium-catalyzed reactions to introduce the azabicyclo structure . Industrial production methods typically optimize these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets through its trifluoromethyl and azabicyclo moieties. These interactions can influence various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the azabicyclo structure, providing a distinct set of chemical and physical properties.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)6-2-1-5(6)3-11-4-6/h5,11H,1-4H2

InChI Key

HJDDATOQDHWPAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)C(F)(F)F

Origin of Product

United States

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